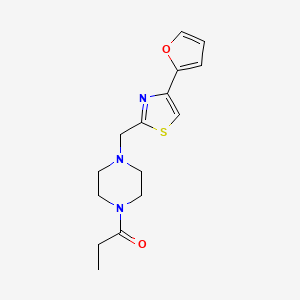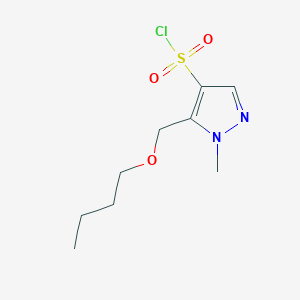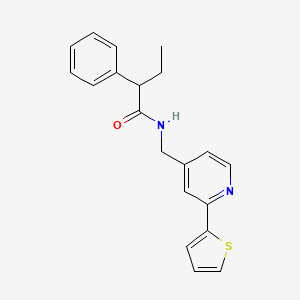
2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyridine ring, a thiophene ring, and an amide group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of their functional groups. For example, the pyridine ring might undergo electrophilic aromatic substitution, and the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and functional groups. For example, the presence of the polar amide group might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
- Imidazole derivatives, including this compound, have demonstrated antibacterial and antimycobacterial effects. Researchers have explored their potential in combating bacterial infections, including tuberculosis .
- Imidazole-containing compounds exhibit anti-inflammatory activity. They modulate immune responses, reduce inflammation, and may find applications in treating inflammatory diseases .
- Some imidazole derivatives, including the compound , have shown antitumor effects. They interfere with cancer cell growth, angiogenesis, and metastasis .
- Imidazole-based molecules have been investigated for their potential in managing diabetes. They may influence insulin signaling pathways and glucose metabolism .
- Imidazole derivatives possess antioxidant properties. They scavenge free radicals, protecting cells from oxidative damage .
- In certain studies, imidazole-containing compounds displayed better anti-fibrosis activity than existing drugs. This suggests their potential in treating fibrotic conditions .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor Potential
Antidiabetic Effects
Antioxidant Activity
Anti-Fibrosis Activity
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-17(16-7-4-3-5-8-16)20(23)22-14-15-10-11-21-18(13-15)19-9-6-12-24-19/h3-13,17H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEJUGOJOWVZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

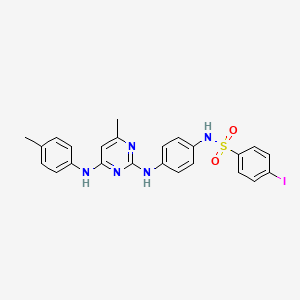


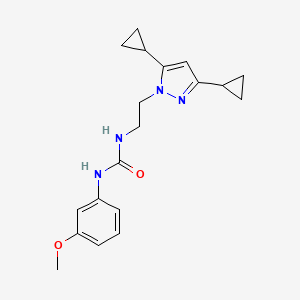
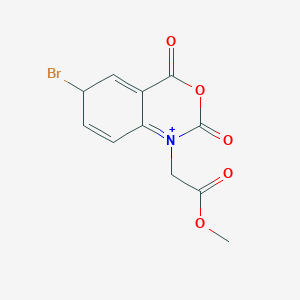
![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)


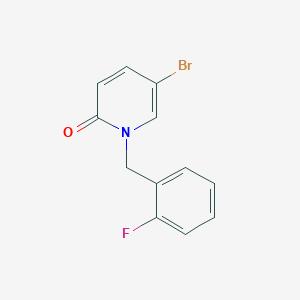
![Cyclopropyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2819353.png)
